molecular formula C21H22N4O2S B2360547 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1010901-53-7

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2360547
CAS No.: 1010901-53-7
M. Wt: 394.49
InChI Key: XLCDLRWAODUEOV-UHFFFAOYSA-N
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Description

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound featuring a quinoxaline core substituted with a pyrazole ring, which is further modified with tert-butyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactionsCommon reagents used in these steps include tert-butyl hydroperoxide and benzyl cyanide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized under specific conditions.

    Reduction: The quinoxaline core can be reduced to form different derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of tert-butyl esters .

Scientific Research Applications

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its combination of a quinoxaline core with a pyrazole ring and the presence of both tert-butyl and phenylsulfonyl groups.

Biological Activity

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound characterized by a quinoxaline core and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The unique structural features of this compound, including the tert-butyl and phenylsulfonyl substituents, contribute to its diverse biological properties.

Chemical Structure and Properties

The IUPAC name for this compound is 6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline. Its molecular formula is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, and it has a molecular weight of 398.50 g/mol. The structure includes a quinoxaline ring that is known for various pharmacological activities, while the pyrazole moiety enhances its reactivity and binding capabilities.

Target and Mode of Action

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. It has been identified as a potential thermally activated delayed fluorescence (TADF) emitter, which can be utilized in organic light-emitting diodes (OLEDs) . The presence of the tert-butyl group enhances its solubility, which is crucial for its bioavailability and interaction with biological systems.

Anticancer Activity

Quinoxalines have also shown promise in anticancer applications. For example, derivatives have been reported to possess activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The unique substituents in this compound may enhance its selectivity and potency against cancer cells.

Case Studies

  • Antinecroptotic Activity : A related study on pyrazole derivatives demonstrated significant antinecroptotic activity (IC50 = 0.5 nM) and selective inhibition of HDAC6 (IC50 = 4.95 nM). This highlights the potential for similar compounds to exhibit significant therapeutic effects in inflammatory diseases .
  • Antiviral Activity : Research on sulfonamide derivatives indicates that they can inhibit viral replication effectively. Compounds with sulfonamide groups have been shown to act against various viral targets . This suggests that this compound may also possess antiviral properties worth exploring.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized; however, the presence of the tert-butyl group is known to enhance solubility and stability in biological environments. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential antibacterial, anticancer
Quinoxaline Derivative ASimilar core structureAntimicrobial
Quinoxaline Derivative BSimilar core structureAnticancer

Properties

IUPAC Name

6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-21(2,3)20-14-19(15-9-10-17-18(13-15)23-12-11-22-17)25(24-20)28(26,27)16-7-5-4-6-8-16/h4-13,19H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCDLRWAODUEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)C2=CC3=NC=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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